N-Benzyl-3-({2-phenylimidazo[1,2-A]pyrazin-3-YL}amino)benzamide
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Overview
Description
N-Benzyl-3-({2-phenylimidazo[1,2-A]pyrazin-3-YL}amino)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzyl group, a phenyl group, and an imidazo[1,2-a]pyrazine moiety, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-({2-phenylimidazo[1,2-A]pyrazin-3-YL}amino)benzamide typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the use of α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is environmentally benign and provides high yields in a short reaction time.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly attractive for industrial applications due to its efficiency and reduced environmental impact. Additionally, the use of solid support catalysts such as Al2O3 and TiCl4 can further optimize the reaction conditions and improve the yield .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-({2-phenylimidazo[1,2-A]pyrazin-3-YL}amino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
N-Benzyl-3-({2-phenylimidazo[1,2-A]pyrazin-3-YL}amino)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Benzyl-3-({2-phenylimidazo[1,2-A]pyrazin-3-YL}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a cyclin-dependent kinase inhibitor, blocking the activity of these enzymes and thereby affecting cell cycle progression . Additionally, it may modulate GABA receptors, contributing to its potential use as a sedative or anxiolytic agent .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used to treat insomnia, which also contains an imidazo[1,2-a]pyridine moiety.
Alpidem: An anxiolytic agent with a similar structure and mechanism of action.
Saripidem: Another sedative with a related chemical structure.
Uniqueness
N-Benzyl-3-({2-phenylimidazo[1,2-A]pyrazin-3-YL}amino)benzamide is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H21N5O |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-benzyl-3-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]benzamide |
InChI |
InChI=1S/C26H21N5O/c32-26(28-17-19-8-3-1-4-9-19)21-12-7-13-22(16-21)29-25-24(20-10-5-2-6-11-20)30-23-18-27-14-15-31(23)25/h1-16,18,29H,17H2,(H,28,32) |
InChI Key |
ZJLBCHBNQIGHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC3=C(N=C4N3C=CN=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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